molecular formula C25H39N5O7S B14212949 L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine CAS No. 823233-40-5

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine

Katalognummer: B14212949
CAS-Nummer: 823233-40-5
Molekulargewicht: 553.7 g/mol
InChI-Schlüssel: HSCIYMIULOENJC-MUGJNUQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine: is a peptide compound composed of the amino acids serine, phenylalanine, leucine, glycine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

    L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine: Another peptide with a similar structure but different amino acid composition.

    L-Methionine,L-leucyl-L-phenylalanyl-L-leucylglycyl-L-isoleucyl-L-leucyl-L-seryl-L-valyl: A peptide with a more complex structure and additional amino acids.

Uniqueness: L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile in research and industrial applications.

Eigenschaften

CAS-Nummer

823233-40-5

Molekularformel

C25H39N5O7S

Molekulargewicht

553.7 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H39N5O7S/c1-15(2)11-19(23(34)27-13-21(32)28-18(25(36)37)9-10-38-3)30-24(35)20(29-22(33)17(26)14-31)12-16-7-5-4-6-8-16/h4-8,15,17-20,31H,9-14,26H2,1-3H3,(H,27,34)(H,28,32)(H,29,33)(H,30,35)(H,36,37)/t17-,18-,19-,20-/m0/s1

InChI-Schlüssel

HSCIYMIULOENJC-MUGJNUQGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.